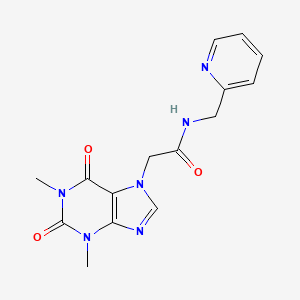

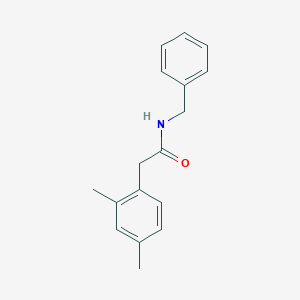

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-pyridinylmethyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often starting with precursors that are structurally modified through various steps to achieve the target molecule. For instance, compounds derived from benzofuran and pyrazole have been synthesized and structurally characterized by NMR, RMS, and X-ray diffraction, indicating the complexity and precision required in synthesis processes (Hu Jingqian et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques like single-crystal X-ray diffraction, revealing intricate details about their geometry, intramolecular, and intermolecular interactions. These studies are crucial for understanding the compound's potential interactions and stability under various conditions.

Chemical Reactions and Properties

Chemical reactions involving these compounds can be complex, involving multiple steps and intermediates. For example, the formation and reactivity of pyridinium salts during oligonucleotide synthesis highlight the compound's reactivity and potential applications in biochemical processes (R. Adamiak et al., 1985). Additionally, metal-free syntheses of pyridines from related compounds illustrate the versatility and range of reactions these compounds can undergo (Benjamin Prek et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their stability, solubility, and crystalline structure, are essential for their potential applications. The detailed structural analysis provides insights into the compound's physical behavior and its interaction with other substances.

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, pKa values, and interaction with other chemical entities, is vital. For instance, the determination of pKa values for derivatives helps in understanding the acidity and basicity, which are crucial for predicting the behavior in different environments (M. Duran & M. Canbaz, 2013).

Scientific Research Applications

Neuroprotective and Enzyme Inhibitory Activities

A study by Mitkov et al. (2022) investigated the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety for their neuroprotective and MAO-B inhibitory activities. They identified a derivative, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, showing promising results for in vivo evaluations with low neurotoxicity and high neuroprotection and MAO B inhibitory activity (Mitkov et al., 2022).

Antimicrobial and Anticancer Properties

Verma et al. (2021) explored the synthesis of new purine derivatives containing various heterocyclic rings, one of which is a close analogue to the requested compound. These compounds were evaluated for their antimicrobial, antioxidant, and anticancer properties, showing notable activity against certain Gram-negative and Gram-positive bacteria, and significant cytotoxic activity against various cancer cell lines (Verma et al., 2021).

Receptor Binding and Pharmacological Characterization

A study by Baraldi et al. (2004) identified MRE 2029-F20, a compound structurally related to the requested chemical, as a selective antagonist ligand of A2B adenosine receptors. This compound was used as a radioligand in pharmacological studies for characterizing human A2B adenosine receptor subtype (Baraldi et al., 2004).

Antitumor Activity and Molecular Docking

Sultani et al. (2017) synthesized new derivatives of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides and evaluated their antitumor activity. They suggested that the antitumor activity may be attributable to their abilities to effectively bind and block oncogenic tyrosine kinases (Sultani et al., 2017).

Bronchodilating Activity

Peikov et al. (1995) studied the bronchodilating activity of xanthineacetic acid derivatives. They found that one of the compounds, structurally similar to the requested chemical, showed strong bronchodilating effects on induced spasm in guinea pig trachea (Peikov et al., 1995).

properties

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-19-13-12(14(23)20(2)15(19)24)21(9-18-13)8-11(22)17-7-10-5-3-4-6-16-10/h3-6,9H,7-8H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFKBZOSTNFATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5653917.png)

![2-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5653924.png)

![2-{1-(4-methylbenzyl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5653940.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5653963.png)

![5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653967.png)

amino]methyl}-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5653981.png)

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653989.png)

![1-(5-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5654011.png)